2-(6-Chloropyridin-3-YL)propan-2-amine hcl
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Overview
Description
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride typically involves organic synthesis methods. One common approach is the reaction of 6-chloropyridine-3-carbaldehyde with a suitable amine under reductive amination conditions. This process may involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-YL)propan-2-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
2-(Pyridin-2-YL)propan-2-amine hydrochloride: This compound lacks the chlorine atom in the pyridine ring
Uniqueness
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride is unique due to the presence of both the chlorine atom and the amine group in its structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
2007920-17-2 |
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Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-8(2,10)6-3-4-7(9)11-5-6;/h3-5H,10H2,1-2H3;1H |
InChI Key |
TZRFDOOMSLBEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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